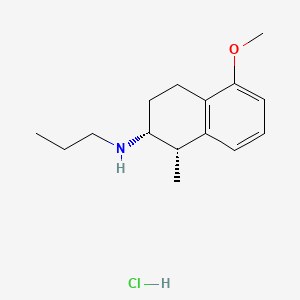

(1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride

Vue d'ensemble

Description

(+)-AJ 76 chlorhydrate: est un composé chimique connu pour son rôle d'antagoniste des autorécepteurs de la dopamine. Il a des implications significatives en neuropharmacologie en raison de son interaction avec divers récepteurs de la dopamine, notamment les récepteurs hD3, hD4, hD2S, hD2L et rD2 . Ce composé est principalement utilisé dans des contextes de recherche pour étudier les fonctions et les troubles liés à la dopamine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du (+)-AJ 76 chlorhydrate implique plusieurs étapes. Une méthode courante comprend la réduction d'un composé précurseur à l'aide de tétrahydroaluminate de lithium dans le tétrahydrofurane, suivie d'un chauffage pendant plusieurs heures . Ce processus produit le composé souhaité avec des conditions de réaction spécifiques adaptées pour optimiser le rendement et la pureté.

Méthodes de production industrielle : Bien que les méthodes détaillées de production industrielle ne soient pas largement documentées, la synthèse suit généralement des principes similaires aux méthodes de laboratoire, mais à plus grande échelle. Cela implique l'utilisation de réactifs de qualité industrielle et de conditions de réaction optimisées pour garantir une qualité et un rendement constants.

Analyse Des Réactions Chimiques

Types de réactions : Le (+)-AJ 76 chlorhydrate subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants.

Réduction : Le composé peut être réduit en utilisant des agents comme le tétrahydroaluminate de lithium.

Substitution : Cela implique le remplacement d'un groupe fonctionnel par un autre, souvent dans des conditions spécifiques.

Réactifs et conditions courants :

Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.

Agents réducteurs : Tétrahydroaluminate de lithium, borohydrure de sodium.

Réactifs de substitution : Halogènes, nucléophiles.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction produit généralement des composés plus simples et hydrogénés.

Applications de la recherche scientifique

Chimie : En chimie, le (+)-AJ 76 chlorhydrate est utilisé pour étudier les propriétés et les réactions des antagonistes des récepteurs de la dopamine. Il sert de composé modèle pour développer de nouveaux médicaments ciblant les récepteurs de la dopamine.

Biologie : En recherche biologique, ce composé est utilisé pour étudier le rôle de la dopamine dans divers processus physiologiques. Il aide à comprendre les mécanismes des troubles liés à la dopamine tels que la maladie de Parkinson et la schizophrénie.

Médecine : Le (+)-AJ 76 chlorhydrate a des applications thérapeutiques potentielles dans le traitement des troubles liés à la dopamine. Il est utilisé dans des études précliniques pour évaluer son efficacité et sa sécurité en tant que candidat médicament potentiel.

Industrie : Dans l'industrie pharmaceutique, ce composé est utilisé dans le développement et les essais de nouveaux médicaments ciblant les récepteurs de la dopamine. Il sert de composé de référence pour le contrôle de la qualité et la standardisation.

Mécanisme d'action

Mécanisme : Le (+)-AJ 76 chlorhydrate exerce ses effets en se liant aux autorécepteurs de la dopamine, inhibant ainsi la libération de dopamine. Cette action module les niveaux de dopamine dans le cerveau, affectant diverses fonctions neurologiques .

Cibles moléculaires et voies : Les principales cibles moléculaires du (+)-AJ 76 chlorhydrate sont les récepteurs de la dopamine, notamment les récepteurs hD3, hD4, hD2S, hD2L et rD2. En antagonisant ces récepteurs, le composé influence les voies de signalisation de la dopamine, qui sont essentielles pour le contrôle moteur, la récompense et la cognition.

Applications De Recherche Scientifique

Pharmacology

AJ-76 is primarily studied for its dopaminergic antagonist properties. It binds to dopamine receptors without activating them, effectively blocking the actions of dopamine and exogenous agonists. This characteristic makes it a potential candidate for research into various neurological disorders, including:

- Schizophrenia : By modulating dopamine activity, AJ-76 could help in understanding the dopaminergic dysfunction associated with schizophrenia.

- Addiction Studies : Its role in blocking dopamine receptors can be pivotal in addiction research, particularly concerning substances that increase dopaminergic activity.

Neuropharmacology

Research has shown that AJ-76 might influence behaviors related to reward and motivation by altering dopaminergic signaling pathways. This could have implications for:

- Behavioral Studies : Investigating how dopaminergic antagonism affects learning and memory processes.

- Animal Models : Utilizing AJ-76 in animal models to study the effects of dopamine blockade on behavior and physiological responses.

Drug Development

Given its unique pharmacological profile, AJ-76 is considered a lead compound for developing new therapeutic agents targeting dopamine-related conditions. Its structure can be modified to enhance selectivity and efficacy against specific receptor subtypes.

Research on Side Effects

Understanding the side effects associated with dopaminergic antagonists is crucial for developing safer medications. AJ-76 can serve as a model compound to study:

- Adverse Effects : Evaluating the side effects linked to long-term use of dopamine antagonists.

- Drug Interactions : Investigating how AJ-76 interacts with other pharmacological agents.

Case Study 1: Dopamine Receptor Interaction

A study published in Neuropharmacology examined the binding affinity of AJ-76 to various dopamine receptors using radiolabeled ligands. The results indicated that AJ-76 has a higher affinity for presynaptic receptors compared to postsynaptic ones, suggesting its potential utility in treating conditions characterized by excessive dopaminergic activity .

Case Study 2: Behavioral Impact on Animal Models

In a behavioral pharmacology study, researchers administered AJ-76 to rodent models to observe its effects on locomotion and reward-seeking behavior. The findings revealed that AJ-76 significantly reduced locomotor activity induced by stimulants, indicating its potential role in modulating hyperactivity associated with dopaminergic stimulation .

Mécanisme D'action

Mechanism: (+)-AJ 76 hydrochloride exerts its effects by binding to dopamine autoreceptors, thereby inhibiting dopamine release. This action modulates dopamine levels in the brain, affecting various neurological functions .

Molecular Targets and Pathways: The primary molecular targets of (+)-AJ 76 hydrochloride are dopamine receptors, including hD3, hD4, hD2S, hD2L, and rD2 receptors. By antagonizing these receptors, the compound influences dopamine signaling pathways, which are crucial for motor control, reward, and cognition.

Comparaison Avec Des Composés Similaires

Composés similaires :

Halopéridol : Un autre antagoniste des récepteurs de la dopamine utilisé dans le traitement de la schizophrénie.

Clozapine : Un antipsychotique atypique qui cible également les récepteurs de la dopamine mais avec un profil de liaison différent.

Rispéridone : Un antagoniste de la dopamine utilisé pour traiter divers troubles psychiatriques.

Unicité : Le (+)-AJ 76 chlorhydrate est unique en raison de son antagonisme sélectif des autorécepteurs de la dopamine, ce qui le rend particulièrement utile dans la recherche axée sur la régulation de la dopamine. Contrairement à d'autres composés, il a une affinité de liaison spécifique pour plusieurs sous-types de récepteurs de la dopamine, offrant un champ d'action plus large .

Activité Biologique

(1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine; hydrochloride, also known as AJ-76, is a secondary amino compound classified as a dopaminergic antagonist. This compound has garnered attention in pharmacological research due to its potential therapeutic applications and its interaction with dopamine receptors.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 233.35 g/mol. It features a tetralin core with methyl, propylamino, and methoxy substituents at specific positions.

| Property | Value |

|---|---|

| Molecular Formula | C15H23NO |

| Molecular Weight | 233.35 g/mol |

| IUPAC Name | (1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine; hydrochloride |

| CAS Number | 101403-24-1 |

Dopaminergic Antagonism

(1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine acts primarily as a dopaminergic antagonist , which means it binds to dopamine receptors without activating them. This mechanism is crucial in conditions where dopamine regulation is necessary, such as in certain psychiatric disorders and neurodegenerative diseases.

The compound exhibits preferential action at presynaptic dopamine receptors with the following pKi values:

| Receptor Type | pKi Value |

|---|---|

| hD3 | 6.95 |

| hD4 | 6.67 |

| hD2S | 6.37 |

| hD2L | 6.21 |

| rD2 | 6.07 |

These values indicate a significant affinity for the human dopamine D3 receptor compared to other subtypes.

Pharmacological Implications

Research indicates that the compound may play a role in modulating dopamine-related pathways, making it a candidate for exploring treatments for conditions such as schizophrenia and Parkinson's disease. Its antagonistic properties can help mitigate the effects of excessive dopaminergic activity.

Case Studies and Research Findings

Several studies have investigated the pharmacodynamics and therapeutic potential of (1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine:

- Schizophrenia Treatment : A study published in Psychopharmacology demonstrated that AJ-76 could reduce positive symptoms in animal models of schizophrenia by antagonizing D3 and D4 receptors .

- Parkinson’s Disease : Research indicated that this compound might alleviate motor symptoms associated with Parkinson's by balancing dopamine levels in specific brain regions .

- Neuroprotective Effects : In vitro studies have shown that (1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine can protect dopaminergic neurons from oxidative stress .

Propriétés

IUPAC Name |

(1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO.ClH/c1-4-10-16-14-9-8-13-12(11(14)2)6-5-7-15(13)17-3;/h5-7,11,14,16H,4,8-10H2,1-3H3;1H/t11-,14+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRYNZFMOLYYQB-YECZQDJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1C)C=CC=C2OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@@H]1CCC2=C([C@@H]1C)C=CC=C2OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042580 | |

| Record name | (+)-AJ 76 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85378-82-1 | |

| Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-1-methyl-N-propyl-, hydrochloride (1:1), (1S,2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85378-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.